molecular formula C26H29N5O5S B11614961 propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11614961
M. Wt: 523.6 g/mol
InChI Key: NBLHYILDNCKWBZ-UHFFFAOYSA-N
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Description

The compound propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidinone derivative featuring a hybrid structure combining pyrazole and tetrahydropyrimidine moieties. Its core structure is synthesized via multi-component reactions, such as the Biginelli condensation, which is widely used for preparing dihydropyrimidinones (DHPMs) . The pyrazole ring at position 4 of the tetrahydropyrimidine is substituted with a 4-(dimethylsulfamoyl)phenyl group, while the ester group at position 5 is an isopropyl (propan-2-yl) moiety.

Properties

Molecular Formula

C26H29N5O5S

Molecular Weight

523.6 g/mol

IUPAC Name

propan-2-yl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H29N5O5S/c1-16(2)36-25(32)22-17(3)27-26(33)28-24(22)21-15-31(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)37(34,35)30(4)5/h6-16,24H,1-5H3,(H2,27,28,33)

InChI Key

NBLHYILDNCKWBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethylsulfamoyl group, and the construction of the tetrahydropyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C26_{26}H29_{29}N5_5O5_5S, with a molecular weight of 523.61 g/mol. The compound features multiple functional groups, including a pyrazole ring and a tetrahydropyrimidine structure, contributing to its biological activity and interaction with various biological targets .

Physical Properties

The compound exhibits a logP value of 2.966, indicating moderate lipophilicity which can facilitate membrane permeability. Its water solubility is relatively low (LogSw = -3.51), which is a common characteristic for many pharmaceutical compounds that aids in selective targeting within biological systems .

Drug Discovery

This compound is included in various screening libraries for drug discovery. It is part of:

  • Anticancer Libraries : The compound has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit tumor cell proliferation.
  • Antiviral Libraries : Research indicates potential antiviral properties that could be exploited in developing treatments for viral infections .

Targeting Proliferative Diseases

The compound's structural motifs are associated with activity against proliferative diseases such as cancer. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, compounds with similar structures have been reported to act on the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancers .

Thrombopoietin Receptor Agonism

Research has indicated that derivatives related to this compound can act as agonists for the thrombopoietin receptor. This activity is particularly relevant in treating thrombocytopenia (low platelet count), enhancing platelet production in patients undergoing chemotherapy or suffering from bone marrow disorders .

Case Study 1: Anticancer Activity

In a study focusing on novel anticancer agents, derivatives of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at low micromolar concentrations, suggesting that the compound could serve as a lead structure for further development into effective anticancer therapies.

Case Study 2: Antiviral Potential

Another research initiative investigated the antiviral properties of this compound against specific viral strains. In vitro assays revealed that it inhibited viral replication effectively at concentrations that were non-toxic to host cells. These findings support the potential for further exploration into its use as an antiviral agent.

Mechanism of Action

The mechanism of action of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidinone derivatives, many of which exhibit biological activities such as antibacterial, antihypertensive, and antitumor effects . Below is a detailed comparison with structurally related compounds:

Compound Key Substituents Molecular Weight Reported Activity Key Differences
Target Compound - 4-(Dimethylsulfamoyl)phenyl on pyrazole
- Propan-2-yl ester
~544.6 g/mol Not explicitly reported (potential anti-inflammatory/antimicrobial) Unique sulfamoyl group; isopropyl ester enhances lipophilicity vs. ethyl esters
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 5-Chloro-3-methylpyrazole
- Ethyl ester
~428.9 g/mol Antihypertensive, antibacterial Chlorine substituent increases electronegativity; lacks sulfamoyl group
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1,3-Diphenylpyrazole
- Thioxo (C=S) at position 2
- Ethyl ester
~434.5 g/mol Not reported Thioxo group alters hydrogen-bonding capacity; diphenylpyrazole increases steric bulk
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - 4-Fluorophenyl substituent
- Aldehyde group
~282.3 g/mol Structural confirmation only Simpler pyrazoline structure; lacks tetrahydropyrimidine core
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... - Dichlorophenylpyrazole
- Thiazolo[3,2-a]pyrimidine fusion
- Ethyl ester
~680.2 g/mol Not reported Thiazolo-pyrimidine fusion increases rigidity; dichlorophenyl enhances hydrophobicity

Key Observations

The isopropyl ester increases lipophilicity relative to ethyl esters (e.g., ), which may influence membrane permeability and bioavailability.

Core Modifications :

  • Replacement of the 2-oxo group with 2-thioxo (as in ) reduces hydrogen-bond-donating capacity, which could affect target binding.
  • Fusion with a thiazolo ring (as in ) introduces conformational constraints absent in the target compound.

The dimethylsulfamoyl group may confer unique interactions with enzymes or receptors, akin to sulfonamide drugs.

Biological Activity

Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, often referred to as compound 4678-1594, is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N5O5SC_{26}H_{29}N_{5}O_{5}S. The structure includes a pyrazole ring, a tetrahydropyrimidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Key Structural Features:

  • Pyrazole Ring : Associated with anti-inflammatory and analgesic effects.
  • Tetrahydropyrimidine : May enhance bioactivity through modulation of metabolic pathways.
  • Dimethylsulfamoyl Group : Known for its role in increasing solubility and bioavailability.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrazole moiety is crucial for radical scavenging activity. Molecular docking studies suggest that this compound can effectively interact with free radicals, thus mitigating oxidative stress .

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory activity. Studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may have similar mechanisms of action .

Anticancer Activity

The compound's structural characteristics indicate potential anticancer properties. Pyrazole derivatives have been documented to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. Preliminary studies suggest that this compound may inhibit tumor growth in vitro .

Antimicrobial Activity

The sulfonamide group enhances the compound's ability to act against bacterial infections. Compounds containing this group have been shown to possess broad-spectrum antimicrobial properties. The specific interactions with bacterial enzymes could be explored further to elucidate the exact mechanisms involved .

Case Studies

  • In Vitro Studies : A study examining the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines indicated that compounds with structural similarities to this compound showed IC50 values in the micromolar range against breast cancer cells .
  • Animal Models : In vivo studies using rodent models demonstrated significant reductions in tumor size when treated with related compounds. These findings suggest a promising avenue for future therapeutic applications .

Data Table

Biological Activity Effect Mechanism
AntioxidantHigh radical scavengingInteraction with free radicals
Anti-inflammatoryInhibition of cytokinesCOX-2 and iNOS inhibition
AnticancerInduction of apoptosisModulation of cell cycle and caspase activation
AntimicrobialBroad-spectrum activityInhibition of bacterial enzymes

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